2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring a thiazepane ring, a pyrrolidine moiety, and a diphenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazepane Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions to form the thiazepane ring.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with a halomethyl group attached to the thiazepane ring.
Attachment of the Diphenyl Ethanone Group: The final step involves the Friedel-Crafts acylation of the thiazepane-pyrrolidine intermediate with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The thiazepane ring may interact with enzyme active sites, while the pyrrolidine moiety could enhance binding affinity. The diphenyl ethanone structure might contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-1-(3-(morpholin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
- 2,2-Diphenyl-1-(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
Uniqueness
Compared to similar compounds, 2,2-Diphenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone may exhibit unique pharmacokinetic properties due to the presence of the pyrrolidine ring, which can influence its metabolic stability and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,2-diphenyl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2OS/c27-24(23(20-10-3-1-4-11-20)21-12-5-2-6-13-21)26-16-9-17-28-19-22(26)18-25-14-7-8-15-25/h1-6,10-13,22-23H,7-9,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJOSZVAOYTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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